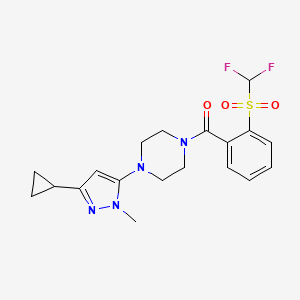

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-difluoromethanesulfonylbenzoyl)piperazine

Description

This compound features a piperazine core substituted at position 1 with a 3-cyclopropyl-1-methylpyrazole moiety and at position 4 with a 2-difluoromethanesulfonylbenzoyl group. Piperazine derivatives are widely explored for their pharmacological versatility, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3S/c1-23-17(12-15(22-23)13-6-7-13)24-8-10-25(11-9-24)18(26)14-4-2-3-5-16(14)29(27,28)19(20)21/h2-5,12-13,19H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLTUCGZLFUULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-difluoromethanesulfonylbenzoyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and methyl groups. The piperazine moiety is then attached, and finally, the difluoromethanesulfonylbenzoyl group is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-difluoromethanesulfonylbenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-difluoromethanesulfonylbenzoyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-difluoromethanesulfonylbenzoyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine ()

- Key Features: Tetrazole ring (acidic proton donor), fluorobenzyl group (lipophilicity enhancer), and methylpiperazine.

- The fluorobenzyl group may improve blood-brain barrier penetration compared to the target’s cyclopropylpyrazole .

Compound B : 1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine ()

- Key Features : Oxadiazole linker, trifluoromethoxyphenyl group, and pyridine substituent.

- Comparison : The oxadiazole in Compound B introduces rigidity and π-stacking capacity, whereas the target compound’s difluoromethanesulfonyl group may enhance solubility via polar interactions .

Compound C : 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine ()

Pharmacological and Physicochemical Properties

- Compound B’s trifluoromethoxy group is common in CNS-targeting drugs, whereas Compound C’s benzodioxole is seen in serotonin receptor modulators .

Key Research Findings

- Metabolic Stability : Cyclopropyl groups (target compound) reduce oxidative metabolism compared to methyl or benzyl substituents (Compounds A and C) .

- Binding Affinity : The difluoromethanesulfonyl group may mimic phosphate groups, enhancing affinity for ATP-binding pockets in kinases .

- Toxicity : Fluorine atoms (Compounds A, B, C) generally reduce toxicity by blocking metabolic hotspots, but sulfonyl groups may increase renal clearance demands .

Biological Activity

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-difluoromethanesulfonylbenzoyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈F₂N₄O₂S |

| Molecular Weight | 318.37 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 25247843 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate pathways involved in inflammatory responses and may exhibit neuroprotective properties.

Key Mechanisms:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neural signaling pathways which could be beneficial in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that it can significantly reduce markers of inflammation in vitro and in vivo models.

- Neuroprotective Effects : Preliminary data suggest it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

- Antidepressant-like Activity : Animal models have demonstrated that it may exhibit antidepressant-like effects, possibly through modulation of serotonin pathways.

Case Studies and Research Findings

Recent studies provide insights into the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study conducted on murine models indicated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by approximately 50% compared to control groups. This suggests a strong anti-inflammatory potential.

Study 2: Neuroprotection

In a cellular model of oxidative stress, the compound showed a protective effect on neuronal cells, reducing cell death by about 40% when exposed to neurotoxic agents. This indicates its potential for therapeutic applications in conditions like Alzheimer’s disease.

Study 3: Behavioral Studies

Behavioral assays in rodents treated with the compound demonstrated significant reductions in depressive-like behaviors compared to untreated controls. The results suggest that it may act as a novel antidepressant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.